Structural Differentiation from the Closest Commercial Analog 477859-15-7
The closest catalogued analog is 3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide (CAS 477859-15-7, AKSci 8832CH) . The target compound differs by a single meta-chlorine atom on the N-phenyl ring. This substitution increases the molecular weight from 298.72 to 333.17 Da and raises the calculated logP by approximately +0.7 units (estimated from the Hansch π-value of aromatic chlorine), which is expected to alter membrane permeability and protein-binding kinetics. Quantitative bioactivity data are not available for either compound in the public domain, so differentiation currently rests on physicochemical and structural grounds.
| Evidence Dimension | Molecular weight and halogen substitution pattern |
|---|---|
| Target Compound Data | MW = 333.17 g/mol; N-(3-chlorophenyl) substitution |
| Comparator Or Baseline | 3-(2-Chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide (CAS 477859-15-7), MW = 298.72 g/mol; N-phenyl substitution |
| Quantified Difference | ΔMW = +34.45 g/mol; presence of meta-Cl vs. H on the anilide ring |
| Conditions | Calculated from molecular formula C16H10Cl2N2O2 vs. C16H11ClN2O2; no biological assay data available |
Why This Matters
The additional chlorine atom introduces a distinct pharmacophoric feature that can engage halogen-bond donors or occupy a different sub-pocket, making the two compounds non-interchangeable in structure-activity relationship (SAR) campaigns.
